4-[2-(Phenylsulfanyl)ethyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylsulfanylethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTNFZGZGSMNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 4 2 Phenylsulfanyl Ethyl Morpholine and Its Analogues
Foundational Synthetic Methodologies for Morpholine (B109124) Derivatives
The morpholine ring is a prevalent heterocyclic motif in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These strategies often begin with acyclic precursors and employ cyclization reactions to form the characteristic 1,4-oxazinane structure. researchgate.net
Cyclization Reactions from Amino Alcohols and Related Precursors
A primary and traditional route to morpholine derivatives involves the intramolecular cyclization of β-amino alcohols. researchgate.net The dehydration of diethanolamine (B148213) and its derivatives using strong acids like sulfuric acid or oleum (B3057394) has been a long-standing industrial method. google.com For instance, heating diethanolamine with oleum (containing 10% to 60% free SO₃) at temperatures between 150°C and 250°C can produce morpholine in high yields (90-95%) with significantly reduced reaction times compared to using concentrated sulfuric acid alone. google.com
Modern variations often employ milder conditions and activating agents. One common approach is the conversion of a 1,2-amino alcohol into a morpholinone by reaction with reagents like chloroacetyl chloride, followed by reduction of the amide. chemrxiv.org A more recent, redox-neutral protocol uses ethylene (B1197577) sulfate (B86663) to achieve a one or two-step conversion of 1,2-amino alcohols to morpholines, avoiding harsh reducing agents. chemrxiv.orgorganic-chemistry.org This method relies on the clean monoalkylation of the amine with ethylene sulfate, followed by base-mediated cyclization. chemrxiv.org
Intramolecular cyclization can also be facilitated by converting the hydroxyl group into a better leaving group. For example, N-Boc-protected amino diols can be treated with sodium hydride and then tosyl chloride in a one-pot procedure to effect ring closure. researchgate.net
Ring-Closing Strategies Involving Epoxides
Epoxides are versatile electrophiles for constructing the morpholine ring. The reaction typically involves the nucleophilic ring-opening of an epoxide by an amine. libretexts.org For the synthesis of N-substituted morpholines, this can be achieved by reacting a primary amine with two equivalents of an epoxide, or more commonly, by reacting an amino alcohol with an epoxide. researchgate.net
The mechanism of epoxide ring-opening is generally an SN2-type reaction, where the nucleophile (the amine) attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgjsynthchem.com This reaction can be catalyzed by acids or bases. jsynthchem.com In the context of morpholine synthesis, an intramolecular SN2 reaction is often the key ring-closing step. For example, an intermediate formed from the reaction of an amino alcohol with an epoxide can be activated (e.g., by converting the remaining hydroxyl to a mesylate) to facilitate subsequent intramolecular cyclization to form the morpholine ring. mdpi.com This epoxide ring opening/ring closing strategy is an efficient method for generating substituted morpholines. digitellinc.com
Metal-Catalyzed Approaches for Morpholine Ring Formation
Transition metal catalysis offers powerful and often stereoselective methods for morpholine synthesis. semanticscholar.org Palladium-catalyzed reactions are particularly prominent. One key strategy is the intramolecular hydroamination of alkenes, where a palladium catalyst facilitates the addition of an N-H bond across a C=C double bond within the same molecule. rsc.orgresearchgate.net For instance, carbamate-protected aziridines can be opened by unsaturated alcohols, and the resulting aminoalkene can undergo a palladium-catalyzed hydroamination to yield 2,5-disubstituted morpholines as a single diastereomer. rsc.org
Palladium-catalyzed carboamination reactions have also been developed, where an N-allyl ethanolamine (B43304) derivative couples with an aryl or alkenyl halide to form substituted morpholines. nih.gove3s-conferences.org This approach provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. nih.gov Rhodium catalysts have also been employed for the intramolecular cyclization of nitrogen-tethered allenols, yielding highly substituted morpholines with excellent diastereoselectivity. rsc.org
| Catalyst System | Reaction Type | Precursor Type | Key Feature | Reference |
|---|---|---|---|---|
| Palladium(0) | Intramolecular Hydroamination | Aminoalkene | Stereoselective formation of 2,5-disubstituted morpholines | rsc.org |
| Palladium(0) | Carboamination | N-allyl ethanolamine | Access to enantiopure cis-3,5-disubstituted morpholines | nih.gov |
| Rhodium(I) | Intramolecular Cyclization | Nitrogen-tethered allenol | High diastereoselectivity for substituted morpholines | rsc.org |
| Titanium(IV) / Ruthenium(II) | Hydroamination / Asymmetric Transfer Hydrogenation | Aminoalkyne | One-pot enantioselective synthesis of 3-substituted morpholines | acs.org |
Stereoselective Synthesis of Chiral Morpholine Scaffolds
The synthesis of chiral, enantiomerically pure morpholines is of significant interest due to their prevalence in pharmaceuticals. nih.gov Strategies for achieving stereoselectivity can be categorized into three main approaches: forming the stereocenter before cyclization, during cyclization, or after cyclization. researchgate.net
One common method involves starting with enantiopure amino alcohols, which are readily available from the chiral pool. nih.gov Subsequent cyclization reactions, such as the palladium-catalyzed carboamination mentioned earlier, can then proceed with high stereocontrol to yield chiral morpholine products. nih.gov Another approach is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). nih.govrsc.orgrsc.org Using chiral rhodium complexes, such as those with bisphosphine ligands, 2-substituted dehydromorpholines can be hydrogenated to give chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org
Organocatalysis has also emerged as a powerful tool. For example, a catalytic asymmetric halocyclization using cinchona alkaloid-derived catalysts can produce chlorinated 2,2-disubstituted morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org Furthermore, tandem one-pot reactions combining hydroamination with asymmetric transfer hydrogenation, using titanium and ruthenium catalysts respectively, can efficiently convert aminoalkyne substrates into chiral 3-substituted morpholines. acs.org
Targeted Synthesis of the 2-(Phenylsulfanyl)ethyl Side Chain
The synthesis of the target molecule, 4-[2-(phenylsulfanyl)ethyl]morpholine, requires the formation of an N-C bond between the morpholine nitrogen and the 2-(phenylsulfanyl)ethyl group. This can be achieved by reacting morpholine as a nucleophile with a suitable electrophile containing the phenylsulfanyl moiety, or vice-versa.
Methods for Incorporating the Phenylsulfanyl Moiety
The 2-(phenylsulfanyl)ethyl group is typically introduced via nucleophilic substitution. A common and direct method is the N-alkylation of morpholine. nih.gov This involves reacting morpholine with a 2-haloethyl phenyl sulfide (B99878), such as 1-(2-bromoethyl)sulfanylbenzene or 1-(2-chloroethyl)sulfanylbenzene. In this SN2 reaction, the morpholine nitrogen acts as the nucleophile, displacing the halide leaving group from the electrophilic carbon of the side chain. oxfordsciencetrove.comorganicmystery.comucsb.edu The required haloalkane precursor can be synthesized from 2-(phenylsulfanyl)ethan-1-ol.
An alternative strategy involves reacting a pre-functionalized morpholine derivative. For example, 4-(2-chloroethyl)morpholine (B1582488) can be treated with sodium thiophenolate (the sodium salt of thiophenol). Here, the thiophenolate anion serves as a potent nucleophile, displacing the chloride from the ethyl side chain attached to the morpholine ring to form the desired thioether linkage. youtube.com This approach is a classic example of a Williamson ether synthesis-analogue for thioethers.
| Reactant 1 (Morpholine Source) | Reactant 2 (Side Chain Source) | Reaction Type | Key Bond Formed |
|---|---|---|---|
| Morpholine | 1-(2-Bromoethyl)sulfanylbenzene | Nucleophilic Substitution (N-alkylation) | Morpholine N — C |
| 4-(2-Chloroethyl)morpholine | Sodium thiophenolate | Nucleophilic Substitution | S — C |
Linker Formation and Attachment to the Morpholine Core
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction involving the morpholine nitrogen and a suitable two-carbon electrophile bearing a phenylsulfanyl group. A common and effective strategy involves the reaction of morpholine with a pre-formed electrophile like 2-(phenylsulfanyl)ethyl halide or a sulfonate ester thereof.
However, a more versatile and frequently employed route commences with the synthesis of an N-alkyated morpholine intermediate, specifically 4-(2-chloroethyl)morpholine. This key intermediate is prepared from 2-morpholinoethan-1-ol. The synthesis involves treating 2-morpholinoethan-1-ol with thionyl chloride (SOCl₂), often in a solvent like dichloromethane (B109758) (DCM) and catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is typically heated to drive the conversion of the hydroxyl group to a chloride, yielding 4-(2-chloroethyl)morpholine. chemicalbook.com
Once the 4-(2-chloroethyl)morpholine intermediate is obtained, the final step is the introduction of the phenylsulfanyl group. This is accomplished through a nucleophilic substitution reaction where the chlorine atom is displaced by a thiophenolate anion. Sodium thiophenolate (PhSNa), generated by reacting thiophenol with a base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), is a common reagent for this transformation. researchgate.net The reaction of 4-(2-chloroethyl)morpholine with sodium thiophenolate furnishes the target compound, this compound.

An alternative approach involves the direct N-alkylation of morpholine with alcohols, which can be seen as a greener alternative to methods using alkyl halides. researchgate.net While not specifically detailed for 2-(phenylsulfanyl)ethanol, this method generally involves reacting the amine with the alcohol in the presence of a heterogeneous catalyst, such as CuO–NiO/γ–Al₂O₃, at elevated temperatures. researchgate.net
Derivatization and Structural Modification of this compound
The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogues. These modifications can be systematically explored at the phenylsulfanyl group, the morpholine ring, and the connecting ethyl linker.
The sulfur atom and the attached phenyl ring are primary sites for derivatization.
Oxidation of the Sulfur Atom: The sulfide linkage is susceptible to oxidation, providing access to the corresponding sulfoxide (B87167) and sulfone analogues. The controlled oxidation to a sulfoxide or further to a sulfone significantly alters the polarity, hydrogen bonding capacity, and steric profile of the molecule. A common and effective oxidizing agent for this transformation is sodium periodate (B1199274) (NaIO₄). For instance, treatment of a similar N-(2-(phenylthio)ethyl)acetamide derivative with sodium periodate in water results in the formation of the corresponding sulfonyl compound. nih.gov This method is directly applicable to this compound to yield 4-[2-(phenylsulfonyl)ethyl]morpholine.
Substitution on the Phenyl Ring: The aromatic phenyl ring can be substituted with various functional groups to probe structure-activity relationships. This is most efficiently achieved by utilizing a substituted thiophenol in the initial synthesis (Step 2, Scheme 1). For example, reacting 4-(2-chloroethyl)morpholine with sodium 4-methylthiophenolate or sodium 4-chlorothiophenolate would yield analogues with modified phenyl rings. Research on related benzimidazole (B57391) opioids has shown that substitutions at the 4-position of a benzyl (B1604629) ring can significantly affect activity, with an ethoxy group often being optimal. wikipedia.org While this applies to a different core structure, it highlights the importance of aromatic substitution in modulating biological properties.
| Modification Type | Reagent/Strategy | Resulting Structure |
|---|---|---|
| Sulfur Oxidation | Sodium Periodate (NaIO₄) | 4-[2-(Phenylsulfonyl)ethyl]morpholine |
| Aromatic Substitution (para) | Use 4-methoxythiophenol in synthesis | 4-[2-((4-Methoxyphenyl)sulfanyl)ethyl]morpholine |
| Aromatic Substitution (para) | Use 4-chlorothiophenol (B41493) in synthesis | 4-[2-((4-Chlorophenyl)sulfanyl)ethyl]morpholine |
Modifying the morpholine ring itself is a key strategy for creating structural diversity. e3s-conferences.org While direct substitution on the pre-formed morpholine ring of the target compound is challenging, analogues with substituted morpholine cores can be synthesized by starting with appropriately functionalized precursors.
Recent synthetic methodologies have focused on creating C-substituted morpholines. researchgate.net For example, palladium-catalyzed carboamination reactions between substituted ethanolamine derivatives and aryl or alkenyl bromides have been used to generate cis-3,5-disubstituted morpholines. nih.govnih.gov Another approach involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt to produce stereodefined C-substituted morpholines. organic-chemistry.org Syntheses of 2- and 3-substituted morpholine congeners have also been reported, starting from tosyl-oxazetidine and α-formyl carboxylates. acs.org
By employing a C-substituted morpholine, such as 2-methylmorpholine (B1581761) or cis-3,5-dimethylmorpholine, in the initial N-alkylation step, a range of analogues of this compound can be produced. These substitutions can introduce chirality and conformational constraints, which are valuable for optimizing interactions with biological targets. acs.org
| Starting Morpholine | Synthetic Step | Resulting Analogue |
|---|---|---|
| 2-Methylmorpholine | N-alkylation with a 2-(phenylsulfanyl)ethyl electrophile | 2-Methyl-4-[2-(phenylsulfanyl)ethyl]morpholine |
| cis-3,5-Dimethylmorpholine | N-alkylation with a 2-(phenylsulfanyl)ethyl electrophile | cis-3,5-Dimethyl-4-[2-(phenylsulfanyl)ethyl]morpholine |
| (S)-2-(Hydroxymethyl)morpholine | N-alkylation followed by functional group manipulation | (S)-2-(Hydroxymethyl)-4-[2-(phenylsulfanyl)ethyl]morpholine |
Modification of the two-carbon ethyl linker that connects the morpholine nitrogen to the sulfur atom provides another avenue for structural variation. This can involve altering the length of the alkyl chain or introducing substituents onto the linker itself.
Varying Linker Length: Analogues with different linker lengths can be synthesized by using homologous starting materials. For instance, reacting morpholine with 1-bromo-3-(phenylsulfanyl)propane or 1-bromo-4-(phenylsulfanyl)butane would yield derivatives with three- and four-carbon linkers, respectively. Studies on morpholine-bearing quinoline (B57606) derivatives have demonstrated that varying the length of the carbon linker can significantly influence biological activity. nih.gov
Introducing Linker Substituents: The introduction of substituents on the ethyl chain can impact the molecule's conformation and physicochemical properties. For example, starting with 1-(phenylsulfanyl)propan-2-ol, one could convert the hydroxyl group into a suitable leaving group (e.g., a tosylate) and then react it with morpholine to generate an analogue with a methyl group on the carbon adjacent to the sulfur atom. Such modifications can provide valuable insights into the spatial requirements of the target binding site.
Exploration of Biological Activities and Mechanistic Insights for 4 2 Phenylsulfanyl Ethyl Morpholine Derivatives
Modulatory Effects on Key Biological Targets
The versatile morpholine (B109124) nucleus is a key component in a wide array of pharmacologically active compounds, modulating the activity of numerous biological targets. e3s-conferences.org Its ability to participate in molecular interactions with target proteins or to favorably alter pharmacokinetic properties has propelled its use in the development of lead compounds with diverse therapeutic applications. e3s-conferences.orgnih.gov
Enzyme Inhibition Profiles (e.g., Monoamine Oxidases, Cyclooxygenases, Carbonic Anhydrase, Cholinesterases, Dihydrofolate Reductase)
While specific inhibitory data for 4-[2-(phenylsulfanyl)ethyl]morpholine against monoamine oxidases or cyclooxygenases is not extensively detailed in the available literature, the broader class of morpholine derivatives has demonstrated significant inhibitory activity against several key enzymes. tandfonline.com
Carbonic Anhydrase (CA) Inhibition: Morpholine-based compounds have been investigated as inhibitors of carbonic anhydrases, a family of zinc-containing enzymes crucial for various physiological processes. rsc.org Novel series of 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives were evaluated for their inhibitory potency against four human CA isoforms (hCA I, II, IX, and XII). nih.gov The results showed that most compounds were active against hCA II, IX, and XII, but not hCA I. nih.gov Specifically, hCA II was inhibited with Kᵢ values ranging from 9.3 to 77.7 μM, while the tumor-associated transmembrane isoforms hCA IX and hCA XII were inhibited with Kᵢs ranging from 54.7-96.7 μM and 4.6-8.8 μM, respectively. nih.gov These findings identify a non-sulfonamide class of selective inhibitors for certain CA isoforms. nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Selected 2-morpholino-4-phenylthiazol-5-yl acrylamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound | hCA II (μM) | hCA IX (μM) | hCA XII (μM) |
|---|---|---|---|
| Derivative 1 | 9.3 | 54.7 | 4.6 |
| Derivative 2 | 77.7 | 96.7 | 8.8 |
| Acetazolamide (Standard) | Data not specified in this range | Data not specified in this range | Data not specified in this range |
Note: This table is representative of the data range found in the cited source. nih.gov
Cholinesterase (ChE) Inhibition: Derivatives containing the morpholine moiety have been designed as potential inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are key targets in the management of Alzheimer's disease. mdpi.com A series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and tested for their anti-cholinesterase activity. mdpi.com One compound, 11g , emerged as the most potent inhibitor against both AChE and BChE, with IC₅₀ values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for the most active compounds. mdpi.com Similarly, studies on phenoxyethyl morpholine derivatives identified compounds with high selectivity and potent inhibition of AChE, with one derivative showing an IC₅₀ of 0.50 µM for electric eel AChE (eeAChE). nih.govresearchgate.net
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for DNA synthesis and has been a critical target for antimicrobial and anticancer therapies. nih.govcancernetwork.com Dihydrofolate reductase inhibitors are a significant class of drugs, and progress in understanding the biochemical basis of their mechanisms has spurred the development of novel, selective inhibitors. mdpi.com While direct data on this compound is scarce, the inclusion of heterocyclic moieties like morpholine is a common strategy in the design of new DHFR inhibitors. researchgate.net Non-classical, lipophilic antifolates that can passively diffuse into cells are particularly useful for developing new agents against cancer and various infections. mdpi.com
Receptor Interaction and Ligand Binding Studies
The morpholine moiety is a crucial pharmacophore that can bestow selective affinity for a wide range of receptors. nih.gov In the context of the central nervous system (CNS), morpholine derivatives often show structural similarity to endogenous neurotransmitters, enabling them to modulate receptor action. nih.govresearchgate.net They have been incorporated into compounds targeting neurotransmitter receptors involved in mood disorders and pain control. nih.govacs.org For instance, morpholine derivatives have been developed as antagonists or agonists for ionotropic neurotransmitter receptors like NMDA receptors and metabotropic glutamate (B1630785) receptors (mGluR). acs.orgmdpi.com The morpholine ring can act either as a key interacting element with the receptor's binding site or as a functional appendage to improve pharmacokinetic properties, such as brain permeability. nih.govresearchgate.net
Neurotransmitter System Modulation (e.g., Norepinephrine-Dopamine Releasing Agent activity observed in related compounds)
Morpholine derivatives have been shown to modulate neurotransmitter systems significantly. Research into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives identified them as potent inhibitors of monoamine reuptake. nih.gov Structure-activity relationship studies established that both stereochemistry and substitutions on the aryl rings determine the inhibitory activity on serotonin (B10506) and noradrenaline (norepinephrine) reuptake. nih.gov This led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov
The concept of a norepinephrine-dopamine releasing agent (NDRA) describes drugs that induce the release of these specific neurotransmitters. tandfonline.com While this activity has not been directly confirmed for this compound, the established role of morpholine-containing compounds in modulating norepinephrine (B1679862) levels suggests that derivatives from this scaffold could potentially interact with monoaminergic systems. nih.gov
Investigation of Antioxidant Properties
Several studies have highlighted the antioxidant potential of morpholine derivatives. researchgate.netnih.gov A series of morpholine Mannich base derivatives were synthesized and showed significant radical scavenging properties when tested using DPPH and ABTS assay methods. researchgate.net In another study, novel (thio)morpholine derivatives were designed and evaluated for their antioxidant and squalene (B77637) synthase inhibitory activities. nih.gov The investigation revealed that the absence of a hemiketalic hydroxyl group led to a 2- to 7-fold increase in antioxidant activity. nih.gov Some of the synthesized compounds exhibited antioxidant effects comparable to the known antioxidant Trolox. nih.gov Furthermore, quinoline (B57606) derivatives bearing a morpholine group have also been shown to possess ABTS radical-scavenging activities alongside their cholinesterase inhibition. mdpi.com
Table 2: Antioxidant Activity (IC₅₀) of Selected Morpholine Derivatives
| Compound Class | Assay | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|---|
| (Thio)morpholine Derivative 8 | Lipid Peroxidation | Comparable to Trolox | Trolox | 25 |
| (Thio)morpholine Derivative 9 | Lipid Peroxidation | 86.8 | Probucol | >500 |
| (Thio)morpholine Derivative 12 | Lipid Peroxidation | Comparable to Trolox | Trolox | 25 |
Note: This table presents representative data from the cited source. nih.gov
Structure-Activity Relationship (SAR) and Pharmacophore Mapping for this compound Scaffolds
The morpholine ring is considered a privileged pharmacophore in medicinal chemistry, and its structure-activity relationships have been extensively studied. researchgate.nete3s-conferences.orgnih.gov SAR studies reveal that the morpholine moiety can enhance the potency of a molecule through specific interactions with target proteins or modulate its pharmacokinetic properties. nih.govresearchgate.net For instance, in a series of anticancer agents, the oxygen atom of the morpholine ring was found to form crucial hydrogen bonds with residues in the catalytic active sites of enzymes like PI3K. researchgate.net The introduction of different substituents on the morpholine ring or on adjoined phenyl rings can significantly alter biological activity, allowing for the fine-tuning of selectivity and potency. e3s-conferences.orgnih.gov
Contribution of the Morpholine Ring to Bioactivity
The contribution of the morpholine ring to the bioactivity of a molecule is multifaceted. nih.govsci-hub.se
Improved Pharmacokinetics and Physicochemical Properties: The morpholine ring is often added to lead compounds to improve their pharmacokinetic profile. nih.govbenthamdirect.com Its presence can enhance aqueous solubility, membrane permeability, and metabolic stability. researchgate.net The weak basicity of the nitrogen atom and the presence of the oxygen atom provide a balanced lipophilic-hydrophilic character. nih.govsci-hub.se This is particularly important for CNS-active drugs, where the morpholine ring can improve permeability across the blood-brain barrier. nih.govresearchgate.net
Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets, including kinases and receptors. nih.govresearchgate.net The ring's relatively electron-deficient system can also participate in hydrophobic interactions. nih.govsci-hub.se
Structural Scaffold: The morpholine ring provides a stable, flexible scaffold that can correctly orient other functional groups of a molecule for optimal interaction with a biological target. acs.orgresearchgate.net Its chair-like and skew-boat conformations allow it to position substituents in precise spatial arrangements. researchgate.net
Significance of the Phenylsulfanyl Motif in Target Interaction
The aromatic nature of the phenyl ring allows for various non-covalent interactions, including π-π stacking and hydrophobic interactions, with complementary amino acid residues within the binding pocket of a target protein. The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding or other polar interactions, further anchoring the molecule to its target.
Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the electronic environment of the phenyl ring. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly alter the binding affinity and activity of the derivatives. For instance, in a series of 2-benzazepine derivatives, the nature of the substituent on the phenyl ring of a phenylsulfanyl or benzyl (B1604629) group was found to influence sigma receptor affinity. nih.gov
Furthermore, the replacement of the phenylsulfanyl moiety with other groups, a common strategy in medicinal chemistry known as bioisosteric replacement, can lead to profound changes in biological activity. Comparing phenylsulfanyl-containing compounds with their thiomorpholine (B91149) analogs, where the oxygen of the morpholine ring is replaced by sulfur, has revealed interesting differences in antimycobacterial potency, underscoring the distinct contribution of each sulfur-containing motif. jchemrev.com
The table below summarizes findings from various studies on related morpholine and phenethylamine (B48288) derivatives, illustrating the impact of substitutions on the phenyl ring on biological activity.
| Parent Scaffold | Substitution on Phenyl Ring | Observed Effect on Activity | Reference Compound(s) |
| Phenethylamine | para-Alkyl or -Halogen | Positive effect on 5-HT2A receptor binding affinity | 2C-P HCl and analogs |
| Phenethylamine | Oxygen-containing groups | Mixed influence depending on position | Analogs with methoxy (B1213986) groups |
| N-((4′-phenyl)-phenethyl) benzazocine | 4'-Methoxy | 4-fold increased binding affinity for μ and δ opioid receptors compared to the unsubstituted analog | 8-CAC analog |
| N-((4′-phenyl)-phenethyl) benzazocine | 3′,4′-Dichloro | 3-fold lower affinity for μ and δ opioid receptors compared to the unsubstituted analog | 8-CAC analog |
This table is generated based on data from related but distinct chemical series to infer potential trends for phenylsulfanyl morpholine derivatives.
Influence of Linker Length and Substitutions on Efficacy
The ethyl linker connecting the morpholine ring and the phenylsulfanyl motif is not merely a spacer but plays a dynamic role in determining the molecule's efficacy. Its length, flexibility, and chemical nature are critical parameters that influence how the molecule orients itself within the binding site of a biological target.
Research on various classes of morpholine derivatives has consistently demonstrated the profound impact of the linker. For example, in a series of novel morpholine-bearing quinoline derivatives designed as potential cholinesterase inhibitors, the length of the methylene (B1212753) side chain (linker) between the quinoline and morpholine moieties was found to be closely related to their inhibitory potency. mdpi.com Derivatives with a two-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers. mdpi.com
The flexibility of the linker is also a key determinant of binding affinity. A flexible linker can allow the terminal functional groups, in this case, the morpholine and phenylsulfanyl moieties, to adopt an optimal conformation for interaction with their respective binding pockets on the target protein. Conversely, a rigid linker might restrict the molecule into a less favorable binding conformation.
The following interactive table presents data from studies on morpholine derivatives where linker length was varied, providing insights into its effect on biological efficacy.
| Compound Series | Linker Length Variation | Effect on Efficacy | Biological Target |
| Morpholine-bearing quinolines | 2-methylene vs. 3- or 4-methylene | 2-methylene linker showed better inhibition | Acetylcholinesterase (AChE) |
| Thiophen-2-yl dihydroquinolines with morpholine | Not specified, but linker present | Morpholine analog showed better antimycobacterial potency than the parent compound | Mycobacterium tuberculosis |
| TACE inhibitors | Shorter vs. Longer alkyl chain | Shorter chain exhibited more potency | TNF-α converting enzyme (TACE) |
Advanced Computational and Theoretical Studies of 4 2 Phenylsulfanyl Ethyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Studies on analogous morpholine (B109124) derivatives, such as 4-Acetylmorpholine, have utilized DFT calculations with the B3LYP/6-31++G(d,p) basis set to determine these properties. researchgate.net Such analyses reveal that modifications to the morpholine ring significantly influence the molecule's electronic characteristics. For instance, the addition of functional groups can increase the dipole moment, suggesting enhanced reactivity. researchgate.net Applying this methodology to 4-[2-(Phenylsulfanyl)ethyl]morpholine would involve calculating its optimized geometry and key electronic descriptors. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. The phenylsulfanyl group, with its sulfur atom and aromatic ring, would be expected to significantly influence the molecule's electronic landscape and potential for intermolecular interactions.
Table 1: Representative Quantum Chemical Properties Predicted for Morpholine Derivatives Note: This table presents typical parameters obtained from DFT calculations for illustrative purposes, based on studies of similar compounds.
| Calculated Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Measures polarity and influences solubility and binding |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This method is crucial for understanding how this compound might interact with specific biological targets, such as enzymes or receptors, which is a key step in drug discovery. mdpi.com
Docking algorithms explore various possible conformations of the ligand within the binding site of a target protein, calculating a binding affinity score for each pose. dergipark.org.tr This score, typically expressed in kcal/mol, estimates the strength of the ligand-target interaction. For example, in studies involving other morpholine-based compounds, molecular docking has been used to predict binding affinities against targets like mTOR kinase and carbonic anhydrase. mdpi.comnih.gov A similar approach for this compound would identify the most stable binding pose and provide a quantitative prediction of its binding strength. The results would indicate whether the compound is likely to be a potent inhibitor or modulator of the target protein.
Beyond predicting binding affinity, docking simulations provide detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For this compound, the morpholine ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, respectively. The phenyl ring is capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the protein's active site. nih.gov Visualizing the docked pose allows researchers to identify the key amino acid residues that anchor the ligand in the binding pocket. dergipark.org.tr
Table 2: Illustrative Example of Predicted Interactions from a Molecular Docking Simulation Note: This table is a hypothetical representation of docking results for this compound with a protein target.
| Interacting Amino Acid | Interaction Type | Part of Ligand Involved |
| ASP 154 | Hydrogen Bond | Morpholine Nitrogen |
| LYS 88 | Hydrogen Bond | Morpholine Oxygen |
| TYR 210 | π-π Stacking | Phenyl Ring |
| LEU 150 | Hydrophobic | Ethyl Chain |
| ILE 95 | Hydrophobic | Phenyl Ring |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com By simulating the movements of atoms in the ligand-protein complex, MD can be used to assess the stability of the docked conformation and analyze the flexibility of both the ligand and the target. nih.gov An MD simulation for the this compound-protein complex, typically run for a duration like 100 nanoseconds, would validate the docking results. mdpi.com Key analyses include calculating the Root Mean Square Deviation (RMSD) to check for conformational stability and the Radius of Gyration (Rg) to assess the compactness of the complex. Furthermore, MD simulations can track the persistence of specific interactions, such as hydrogen bonds, over the simulation period, providing a more accurate picture of the binding stability. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
The structure of this compound can serve as a scaffold for the design of novel analogues with potentially improved activity or properties. In silico high-throughput virtual screening allows researchers to computationally test vast libraries of compounds against a specific biological target to identify new "hits". researchgate.net
Alternatively, a more focused approach involves structure-based drug design. Based on the docking pose of the parent compound, new functional groups can be computationally added or modified to enhance interactions with the target protein. For instance, if the docking analysis reveals an unoccupied hydrophobic pocket near the phenyl ring, analogues with larger hydrophobic groups could be designed to fill this space and improve binding affinity. mdpi.com These newly designed virtual compounds can then be re-docked and prioritized for chemical synthesis and experimental testing, streamlining the drug discovery process. mdpi.com
Computational Prediction of Potential Interaction Pathways
Modern computational biology allows for the prediction of a compound's effects on broader biological systems. By docking this compound against a panel of multiple proteins, it is possible to identify potential off-target interactions or uncover new therapeutic applications. Furthermore, advanced computational frameworks can integrate docking results with information on signaling pathways. nih.gov If the compound is predicted to bind to multiple proteins within a single pathway, this suggests it could be a potent modulator of that pathway's function. This pathway-driven analysis helps to form hypotheses about the molecule's mechanism of action and its potential system-wide effects, moving beyond the single-target paradigm. nih.gov
Applications in Chemical Biology and Materials Science
Utility as Catalytic Agents in Organic Transformations
While direct catalytic applications of 4-[2-(Phenylsulfanyl)ethyl]morpholine are not extensively documented, its structural components suggest significant potential. The ability of transition metal complexes to catalyze organic reactions is a cornerstone of modern synthetic methodology. mdpi.com The efficacy of these catalysts often relies on the electronic and steric properties of their ligands. mdpi.com
The nitrogen atom in the morpholine (B109124) ring and the sulfur atom of the thioether group in this compound can act as donor atoms, making the molecule a potential bidentate ligand for transition metals. Organometallic complexes featuring ligands with both nitrogen and sulfur donors have been explored in various catalytic transformations. For instance, palladium complexes with thiazoline-derived N-pincer ligands, which contain nitrogen and sulfur, have been used in acceptorless dehydrogenation processes. acs.org Thioether ligands, akin to phosphines, are soft electron donors and can stabilize metal nanoparticles used in catalysis. mdpi.com
Although morpholine-based organocatalysts are sometimes considered less reactive than their pyrrolidine counterparts due to the electronic effect of the oxygen atom, new and efficient morpholine-based catalysts have been developed. frontiersin.org The specific structure of this compound could offer a unique electronic and steric environment in a metal complex, potentially influencing the activity and selectivity of catalytic reactions.
Table 1: Comparison of Ligand Types in Catalysis
Morpholine-Thioether (e.g., this compound)N-Heterocyclic Carbenes (NHCs)mdpi.commdpi.comDiphosphinesRole as Synthetic Intermediates for Complex Molecule Construction
The morpholine heterocycle is a fundamental structural unit found in many bioactive compounds and approved drugs. nih.govdigitellinc.com This makes morpholine-containing molecules valuable building blocks in medicinal chemistry and organic synthesis. nih.gov this compound can serve as a versatile synthetic intermediate for constructing more complex molecules due to its multiple reactive sites.
The morpholine nitrogen is a secondary amine, allowing for a variety of chemical transformations typical for such functional groups. wikipedia.org It can be functionalized to introduce diverse substituents. nih.gov Furthermore, the phenylsulfanyl group can be modified, for example, through oxidation to sulfoxides or sulfones, which can alter the molecule's properties or be used as a handle for further reactions.
The synthesis of novel morpholine derivatives is an active area of research. ijprs.com For instance, 4-(2-aminoethyl)morpholine has been used as a starting material to synthesize a series of sulfamoyl derivatives with potential biological activities. researchgate.net Similarly, this compound could be a precursor for a library of compounds with diverse functionalities, aiding in the discovery of new therapeutic agents. The morpholine scaffold is often used to improve pharmacokinetic properties of drug candidates. nih.gov
Exploration in Advanced Material Development
The distinct properties of the morpholine and thioether moieties also suggest potential applications in materials science. Morpholine derivatives have been incorporated into polymers, acting as curing agents, stabilizers, or cross-linking agents to develop advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org
Thioether-functionalized polymers have been explored for their utility in creating oxidation-responsive biomaterial coatings. nih.gov For example, hydroxyethyl cellulose modified with thioether groups can be fabricated into coatings that change their properties in response to oxidative stress, which is relevant for chronically implanted medical devices. nih.gov The thioether groups can be oxidized to more hydrophilic sulfoxide (B87167) groups, leading to changes in surface wettability and stiffness. nih.gov
Given these precedents, a molecule like this compound could be used as a monomer or a functionalizing agent for polymers. The resulting materials could possess interesting electronic or optical properties due to the presence of the sulfur atom and the aromatic ring. Metal-organic frameworks (MOFs) containing thioether-based ligands have also been synthesized and show potential for applications in catalysis, sensing, and conductivity. rsc.org
Table 2: Potential Material Applications based on Functional Groups
Morpholinenih.govwikipedia.orgThioether (Phenylsulfanyl)nih.govnih.govrsc.orgCombined MoietyDesign of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for studying biological systems. The design of such probes often involves incorporating specific chemical groups to target certain environments or to report on biological activities. The morpholine moiety is frequently included in the design of fluorescent probes to enhance water solubility and stability. nih.govdoi.org For instance, a coumarin-based fluorescent probe containing a morpholine group was developed for the detection of biological oxidants like peroxynitrite and hypochlorous acid. nih.gov
The morpholine group can also act as a targeting unit. A carbon dot-based fluorescent probe functionalized with morpholine was shown to selectively accumulate in lysosomes, making it a useful tool for imaging these organelles in living cells. acs.org
The phenylsulfanyl group in this compound could also be exploited in probe design. The thioether sulfur is susceptible to oxidation by reactive oxygen species (ROS), and this property can be harnessed to create probes that "turn on" or change their fluorescent signal in the presence of oxidative stress. This strategy has been used in the design of ROS-sensitive micelles for drug delivery.
Therefore, this compound could serve as a scaffold for developing novel chemical probes. The morpholine part could ensure aqueous solubility and potentially direct the probe to specific cellular compartments, while the phenylsulfanyl group could act as a trigger, responding to the local chemical environment, such as the presence of ROS.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data published on the chemical compound This compound to construct a detailed article on its future perspectives and strategic research directions as outlined. The provided structure presumes a substantial existing body of work—including established synthesis, mechanistic insights, and defined biological activities—which does not appear to be present in the public domain for this specific molecule.
While the morpholine scaffold itself is a well-established "privileged structure" in medicinal chemistry, and compounds containing phenylsulfanyl moieties have been investigated for various biological activities, the direct conjunction of these components in this compound has not been a subject of extensive study according to the search results.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested forward-looking outline is not feasible without resorting to speculation. An article on future perspectives must be grounded in existing data, and that foundational information is not available at this time. Further research into the synthesis and biological evaluation of this compound would be required before a meaningful discussion of its future therapeutic potential and strategic research directions can be developed.
Q & A
Basic: What synthetic strategies are commonly employed for preparing 4-[2-(Phenylsulfanyl)ethyl]morpholine?
Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a brominated or chlorinated ethylmorpholine intermediate can react with thiophenol derivatives under basic conditions. In analogous compounds like 4-[2-(4-Bromophenyl)ethyl]morpholine, substitution reactions with aryl halides were optimized using palladium catalysts or phase-transfer conditions, yielding ~23–96% depending on the substrate . Precise control of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical to minimize byproducts.
Advanced: How can conflicting spectroscopic data (e.g., NMR or MS) for this compound be systematically resolved?
Answer:
Conflicts in spectral assignments often arise from conformational flexibility or impurities. Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For instance, HMBC can correlate the sulfanyl proton (δ ~3.5–4.0 ppm) with adjacent carbons to confirm connectivity. Mass spectrometry with high-resolution (HRMS) or tandem MS/MS can differentiate isobaric impurities. highlights challenges in detecting trace volatiles, necessitating orthogonal methods like GC-MS for low-concentration contaminants .
Basic: What analytical methods are recommended to assess the purity of this compound?
Answer:
Purity is best determined via reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. For volatile impurities, GC-MS with a DB-5MS column is advised. emphasizes the use of oxidation and reduction reactions to validate functional group integrity, which can be monitored via TLC or FTIR . Quantitative analysis of residual solvents (e.g., DMF) should follow ICH Q3C guidelines, referencing pharmacopeial standards .
Advanced: How does the phenylsulfanyl group influence the compound’s reactivity in cross-coupling or oxidation reactions?
Answer:
The thioether moiety acts as a weak directing group in metal-catalyzed reactions (e.g., C–S bond activation via Pd/Cu systems) and is prone to oxidation to sulfoxides or sulfones under mild conditions (e.g., H₂O₂/CH₃COOH). In similar morpholine derivatives, oxidation products were characterized via X-ray crystallography and LC-MS . Computational studies (DFT) can predict regioselectivity in cross-coupling by analyzing electron density at the sulfur atom.
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4-(2-morpholin-4-ylethyl)morpholine ):
- Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Emergency procedures: For spills, neutralize with activated carbon and dispose as hazardous waste.
Advanced: What computational methods are suitable for predicting the compound’s bioavailability or protein-binding affinity?
Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with biological targets. For sulfonamide-containing morpholines (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide), QSAR models correlate logP and polar surface area with membrane permeability . ADMET predictors (e.g., SwissADME) evaluate metabolic stability, leveraging PubChem-derived descriptors .
Basic: How can researchers validate the stability of this compound under varying pH conditions?
Answer:
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-HRMS. notes that morpholine sulfonamides degrade via hydrolysis of the sulfonamide bond under acidic conditions, forming benzenesulfonic acid derivatives .
Advanced: What strategies optimize the enantiomeric purity of chiral derivatives of this compound?
Answer:
Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or employ asymmetric catalysis (e.g., Ru-BINAP complexes). For resolution, chiral HPLC with cellulose-based columns (Chiralpak IB) effectively separates enantiomers. highlights stereochemical analysis in aprepitant derivatives using X-ray crystallography and circular dichroism .
Basic: What spectroscopic benchmarks (e.g., IR, Raman) distinguish this compound from its sulfoxide or sulfone analogs?
Answer:
Key IR peaks:
- Thioether (C–S stretch): 650–700 cm⁻¹.
- Sulfoxide (S=O): 1030–1060 cm⁻¹.
- Sulfone (SO₂): 1300–1350 cm⁻¹ (asymmetric) and 1140–1180 cm⁻¹ (symmetric).
Raman spectroscopy further differentiates via S–S (450–550 cm⁻¹) and S–C (700–750 cm⁻¹) vibrations. Reference spectra for similar compounds are available in PubChem .
Advanced: How can in silico fragment-based drug design (FBDD) leverage this compound’s scaffold?
Answer:
The morpholine core and phenylsulfanyl group serve as hydrogen-bond acceptors and hydrophobic anchors. Virtual screening (e.g., Schrödinger’s Glide) can identify target proteins (e.g., kinases) by docking fragment libraries. demonstrates that sulfonamide-morpholine hybrids exhibit inhibitory activity against enzymes like carbonic anhydrase, validated via enzyme kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
